5-Nitrobenzotriazole
Overview
Description
5-Nitrobenzotriazole is a chemical compound that has been studied for its potential applications in various fields, including medicinal chemistry. It serves as a key intermediate in the synthesis of various derivatives that exhibit distinct biological and physical properties due to their molecular shape variations . The compound has also been identified as a structural characteristic in anti-inflammatory agents, which has led to the exploration of its derivatives for potential anti-inflammatory activity .
Synthesis Analysis
The synthesis of 5-nitrobenzotriazole derivatives has been a subject of interest in several studies. A modular synthesis approach has been reported for the preparation of N-benzotriazoylureas and N-benzotriazoylthioureas using 5-nitrobenzotriazole. This method involves alkylation reactions that yield isomeric products, specifically 2-alkyl-5-nitro-2H-benzotriazoles, which can be separated by standard chromatographic techniques . Additionally, the synthesis of 5-nitrobenzotriazole derivatives has been explored through reactions with various acyl chlorides, leading to compounds with anti-inflammatory properties .
Molecular Structure Analysis
The molecular structure of 5-nitrobenzotriazole and its derivatives is crucial in determining their biological and physical properties. The isomeric forms, such as 1H- and 2H-isomers, result from different alkylation patterns and have distinct topologies . The spectroscopic support for the structure of synthesized derivatives, such as 1-cinnamoyl-5-nitrobenzotriazole and 1-(4-fluorobenzoyl)-5-nitrobenzotriazole, has been provided, which is essential for confirming the identity and purity of these compounds .
Chemical Reactions Analysis
The reactivity of 5-nitrobenzotriazole in chemical reactions has been explored in the context of synthesizing novel compounds. For instance, its reaction with cinnamoyl chloride and 4-fluorobenzoyl chloride has been studied, leading to the formation of derivatives with potential anti-inflammatory activity . The compound's reactivity is also evident in the synthesis of a library of N-benzotriazoylureas and thioureas, showcasing its versatility as a building block for creating diverse chemical entities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-nitrobenzotriazole derivatives are influenced by their molecular structure. The distinct isomeric forms obtained through synthesis have varying properties, which can be exploited for specific applications. For example, the anti-inflammatory activity of certain derivatives suggests that the presence of the 5-nitrobenzotriazole moiety imparts significant biological activity . The separation of isomers and the characterization of their properties are critical steps in the development of these compounds for practical use .
Scientific Research Applications
Corrosion Inhibition
5-Nitrobenzotriazole has been studied for its role in the inhibition of copper corrosion in sulfate solutions. Research by Aramaki et al. (1991) found that derivatives of benzotriazole, including 5-nitrobenzotriazole, are effective in forming protective films on copper surfaces. These films are particularly effective at high pH values and noble potentials, although 5-nitrobenzotriazole was found to be less efficient compared to other derivatives like 5-chlorobenzotriazole and benzotriazole (Aramaki, Kiuchi, Sumiyoshi, & Nishihara, 1991).
Chemical Synthesis
In the field of chemical synthesis, 5-Nitrobenzotriazole is used as a reactant in various chemical reactions. For example, Carta et al. (2005) used chloronitrobenzotriazoles, which include 5-nitrobenzotriazole, in the synthesis of new tricyclic systems like 1H,6H -triazolo[4,5-e]benzotriazole-3-oxides. These compounds have potential applications in various chemical and pharmaceutical fields (Carta, Piras, Boatto, & Paglietti, 2005).
Spectroscopy and Material Science
5-Nitrobenzotriazole has been utilized in spectroscopic studies to understand the properties of materials. For instance, Mary et al. (2008) used 5-nitro-2-(p-fluorophenyl)benzoxazole, derived from 5-nitrobenzotriazole, for vibrational spectroscopic studies. These studies contribute to the understanding of material properties at a molecular level, which is crucial in the development of new materials (Mary, Varghese, Panicker, Ertan, Yildiz, & Temiz-Arpaci, 2008).
Safety And Hazards
5-Nitrobenzotriazole is harmful if swallowed . It can cause skin irritation and serious eye irritation . It is recommended to wash thoroughly after handling, not to eat, drink or smoke when using this product, and to rinse mouth if swallowed . It is also recommended to get medical help if swallowed . It is classified as Acute toxicity - Category 4, Oral .
properties
IUPAC Name |
5-nitro-2H-benzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-10(12)4-1-2-5-6(3-4)8-9-7-5/h1-3H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCDQWRMYHJTMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
Record name | 5-NITROBENZOTRIAZOL | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID2062329 | |
Record name | 5-Nitrobenzotriazole | |
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Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
5-nitrobenzotriazol appears as a solid or liquid. May explode under prolonged exposure to heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments. | |
Record name | 5-NITROBENZOTRIAZOL | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
5-Nitrobenzotriazole | |
CAS RN |
2338-12-7 | |
Record name | 5-NITROBENZOTRIAZOL | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 5-Nitrobenzotriazole | |
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Record name | 1H-Benzotriazole, 6-nitro- | |
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Record name | 5-Nitrobenzotriazole | |
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Record name | 5-Nitrobenzotriazole | |
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Record name | 1H-Benzotriazole, 6-nitro- | |
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Record name | 5-Nitrobenzotriazole | |
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Record name | 5-nitrobenzotriazole | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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